N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a useful research compound. Its molecular formula is C25H33N5O2S and its molecular weight is 467.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of N-(1-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is the human soluble epoxide hydrolase (sEH) . This enzyme mediates the metabolism of epoxy fatty acids to the corresponding vicinal diols .
Mode of Action
This compound interacts with its target, sEH, by inhibiting its activity . This inhibition results in a decrease in the conversion of epoxy fatty acids to vicinal diols .
Biochemical Pathways
The inhibition of sEH by this compound affects the metabolic pathway of epoxy fatty acids . This results in an accumulation of epoxy fatty acids and a decrease in the production of vicinal diols .
Pharmacokinetics
The presence of the adamantane fragment in the compound suggests that it may have good bioavailability due to the lipophilic nature of adamantane .
Result of Action
The molecular and cellular effects of this compound’s action include the accumulation of epoxy fatty acids and a decrease in the production of vicinal diols . This can potentially alter cellular signaling pathways that are regulated by these metabolites .
Action Environment
Factors such as ph, temperature, and the presence of other metabolites could potentially affect the compound’s action .
Activité Biologique
N-(1-((3R,5R,7R)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on recent studies and findings.
Chemical Structure
The compound features an adamantane moiety linked to a thieno-triazolo-pyrimidine structure. The structural complexity contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated significant cytotoxicity against prostate cancer cells by modulating the PI3K/Akt signaling pathway.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. It showed promising results against several bacterial strains, indicating potential as a new antimicrobial agent.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Inhibition of cancer cell proliferation | |
Antimicrobial | Activity against bacterial strains | |
Enzyme Inhibition | Modulation of PI3K/Akt pathway |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various experimental settings:
- Prostate Cancer Model : In a study involving xenograft models of prostate cancer, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential as a therapeutic agent for prostate cancer treatment.
- Bacterial Infections : In another study focusing on bacterial infections, the compound exhibited strong inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential application in treating resistant bacterial infections.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties is crucial for evaluating the clinical applicability of this compound:
- Absorption and Distribution : Initial studies indicate good oral bioavailability and distribution in tissues.
- Metabolism : The compound undergoes hepatic metabolism, which may influence its efficacy and safety profile.
- Toxicity : Preliminary toxicity assessments have shown acceptable safety margins in animal models, but further studies are needed to establish a comprehensive toxicological profile.
Propriétés
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O2S/c1-3-7-29-23(32)22-19(6-8-33-22)30-20(27-28-24(29)30)4-5-21(31)26-15(2)25-12-16-9-17(13-25)11-18(10-16)14-25/h6,8,15-18H,3-5,7,9-14H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTOJUBJHAFATQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC(C)C45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.